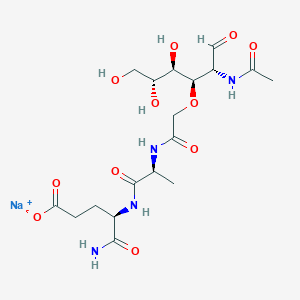

Almurtide sodium

Descripción

Almurtide sodium (nor-MDP) is a synthetic derivative of muramyl dipeptide (MDP), a component of bacterial cell walls. It exhibits immunostimulatory, antitumor, and broad-spectrum antimicrobial properties . Almurtide activates monocytes and macrophages, inducing cytokine secretion (e.g., interleukins, tumor necrosis factor-alpha), which recruits and activates other immune cells. This mechanism underlies its ability to protect against infections (e.g., Pseudomonas aeruginosa, Candida albicans) and inhibit carcinogenic viruses like Friend leukemia virus in murine models . Additionally, its antitumor activity is attributed to enhanced immune surveillance and indirect cytotoxic effects on malignant cells .

Propiedades

Número CAS |

103882-13-9 |

|---|---|

Fórmula molecular |

C18H29N4NaO11 |

Peso molecular |

500.44 |

Nombre IUPAC |

sodium (4R,5R,10S,13R)-13-carbamoyl-4-formyl-10-methyl-2,8,11-trioxo-5-((1R,2R)-1,2,3-trihydroxypropyl)-6-oxa-3,9,12-triazahexadecan-16-oate |

InChI |

1S/C18H30N4O11.Na/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25;/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29);/q;+1/p-1/t8-,10+,11-,12+,15+,16+;/m0./s1 |

Clave InChI |

LWDLWMRHPMEHTA-FRSJEOSWSA-M |

SMILES |

[Na+].C[C@H](NC(=O)CO[C@@H]([C@H](O)[C@H](O)CO)[C@@H](NC(=O)C)C=O)C(=O)N[C@H](CCC(=O)[O-])C(=O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Almurtide sodium |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Almurtide sodium belongs to a class of immunomodulators and antimicrobial agents. Below, it is compared with two functionally and structurally distinct compounds referenced in the literature: Adjuvant Peptide (immunostimulant) and FITC-εAhx-HHV-2 EnvelopeGlycoproteinG (561-578) (antiviral glycoprotein fragment).

Table 1: Comparative Analysis of Almurtide Sodium and Similar Compounds

Structural and Functional Contrasts

Almurtide Sodium vs. Adjuvant Peptide

- Structural : Almurtide is a small-molecule dipeptide analog, whereas Adjuvant Peptide is a larger polypeptide.

- Functional : Almurtide directly stimulates innate immunity, while Adjuvant Peptide indirectly enhances adaptive immune responses in vaccines .

Almurtide Sodium vs. FITC-εAhx-HHV-2 Glycoprotein Fragment Structural: Almurtide is a synthetic organic compound, while the glycoprotein fragment is a fluorescently labeled viral antigen. Functional: Almurtide targets multiple pathogens and tumors, whereas the glycoprotein fragment is specific to HSV-2 diagnosis/therapy .

Research Findings

- Almurtide: Demonstrated 60-70% survival rates in murine models of P. aeruginosa peritonitis and C. albicans systemic infection . Its antitumor efficacy correlates with dose-dependent macrophage activation .

- Adjuvant Peptide : Lacks direct antimicrobial activity but enhances vaccine-mediated protection by 2-3 fold in preclinical studies .

- HSV-2 Glycoprotein Fragment: Shows 90% cross-reactivity with HSV-2 sera, enabling sensitive diagnostic applications .

Challenges in Comparative Analysis

- Data Heterogeneity: Structural and functional diversity among immunomodulators complicates direct comparisons (e.g., small molecules vs. peptides vs. glycoproteins) .

- Extraction Limitations : Analytical methods for compounds in complex matrices (e.g., biologics) may alter their native properties, affecting accuracy .

Q & A

Q. What gaps exist in understanding Almurtide sodium’s off-target effects, and how can they be methodologically addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.